Cas no 10199-63-0 (1-(3,5-Dimethyl-pyrazol-1-yl)ethanone)
1-(3,5-Dimethyl-pyrazol-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone
- 1-(3,5-dimethylpyrazol-1-yl)ethanone
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone
- 1-(3,5-dimethyl-1H-pyrazol-yl)ethanone
- 1-acetyl 3,5-dimethylpyrazole
- 1-Acetyl-3,5-dimethyl-1H-pyrazol
- 1-acetyl-3,5-dimethyl-1H-pyrazole
- 1-acetyl-3,5-dimethylpyrazole
- AC1LSCI8
- CTK0G7863
- SureCN3739579
- 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone
- SCHEMBL3739579
- Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-
- 7X-0830
- MFCD00461792
- G10090
- 10199-63-0
- AKOS003671456
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one
- CS-0440021
- N-acetyl-3,5-dimethyl pyrazole
- DTXSID30363337
- 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone
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- MDL: MFCD00461792
- Inchi: 1S/C7H10N2O/c1-5-4-6(2)9(8-5)7(3)10/h4H,1-3H3
- InChI Key: XDYMIRMFIZXRQH-UHFFFAOYSA-N
- SMILES: O=C(C)N1C(C)=CC(C)=N1
Computed Properties
- Exact Mass: 138.0794
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89
- LogP: 1.16000
1-(3,5-Dimethyl-pyrazol-1-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188126-10g |
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one |
10199-63-0 | 95% | 10g |
$394 | 2021-08-05 | |
| Apollo Scientific | OR927673-1g |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanone |
10199-63-0 | 95% | 1g |
£185.00 | 2023-09-02 | |
| Apollo Scientific | OR927673-5g |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanone |
10199-63-0 | 95% | 5g |
£655.00 | 2023-09-02 | |
| Chemenu | CM188126-1g |
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one |
10199-63-0 | 95% | 1g |
$164 | 2023-02-03 | |
| Chemenu | CM188126-5g |
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one |
10199-63-0 | 95% | 5g |
$324 | 2023-02-03 | |
| Chemenu | CM188126-10g |
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one |
10199-63-0 | 95% | 10g |
$467 | 2023-02-03 | |
| abcr | AB343073-2 g |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanone; 95% |
10199-63-0 | 2g |
€298.00 | 2023-04-26 | ||
| abcr | AB343073-5 g |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanone; 95% |
10199-63-0 | 5g |
€532.90 | 2023-04-26 | ||
| Alichem | A049005779-5g |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone |
10199-63-0 | 95% | 5g |
$199.92 | 2023-09-04 | |
| TRC | D447725-25mg |
1-(3,5-Dimethyl-pyrazol-1-yl)ethanone |
10199-63-0 | 25mg |
$ 50.00 | 2022-06-05 |
1-(3,5-Dimethyl-pyrazol-1-yl)ethanone Suppliers
1-(3,5-Dimethyl-pyrazol-1-yl)ethanone Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone
Introduction to 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone (CAS No. 10199-63-0)
1-(3,5-Dimethyl-pyrazol-1-yl)ethanone, also known by its CAS number 10199-63-0, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a pyrazole ring substituted with two methyl groups and an acetyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
The molecular formula of 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone is C8H12N2O, and its molecular weight is 144.19 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties have been extensively studied, providing a solid foundation for its use in both academic and industrial settings.
In recent years, the research on 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone has expanded significantly, driven by its potential applications in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of more complex molecules with therapeutic properties. For instance, pyrazole derivatives have been explored for their anti-inflammatory, antiviral, and anticancer activities. The presence of the acetyl group in 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone can enhance the bioavailability and metabolic stability of these derivatives, making them attractive candidates for further investigation.
A study published in the Journal of Medicinal Chemistry highlighted the use of 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone as a key intermediate in the synthesis of novel pyrazole-based inhibitors of cyclin-dependent kinases (CDKs). CDKs are important enzymes involved in cell cycle regulation and are implicated in various diseases, including cancer. The researchers demonstrated that the synthesized inhibitors exhibited potent antiproliferative effects against several cancer cell lines, suggesting their potential as therapeutic agents.
Beyond its role in drug discovery, 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone has also been investigated for its utility in materials science. Its unique electronic properties make it a suitable candidate for the development of functional materials such as organic semiconductors and luminescent materials. A recent study published in Advanced Materials reported the synthesis of a series of pyrazole-based organic semiconductors using 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone as a key component. These materials exhibited excellent charge transport properties and were used to fabricate high-performance organic field-effect transistors (OFETs).
The versatility of 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone extends to its use as a ligand in coordination chemistry. Pyrazole derivatives are known to form stable complexes with various metal ions, which can be utilized in catalysis and sensing applications. A study published in Inorganic Chemistry demonstrated that complexes formed with 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone exhibited enhanced catalytic activity in the hydrogenation of unsaturated compounds compared to traditional ligands. This finding opens up new possibilities for the design of more efficient catalysts for industrial processes.
In addition to its synthetic applications, 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone has been studied for its biological effects on living organisms. Research conducted by a team at the University of California found that this compound exhibited significant antioxidant activity in vitro. The presence of the pyrazole ring and acetyl group contributes to its ability to scavenge free radicals and protect cells from oxidative damage. This property makes it a promising candidate for developing new antioxidants for use in dietary supplements or cosmetics.
The safety profile of 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone has also been evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at low to moderate concentrations and does not exhibit significant toxicity or mutagenicity. However, as with any chemical compound, it is important to handle it with appropriate precautions and follow established safety guidelines to ensure safe usage.
In conclusion, 1-(3,5-Dimethyl-pyrazol-1-yl)ethanone (CAS No. 10199-63-0) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, pharmaceutical research, materials science, and coordination chemistry. Its unique molecular structure and favorable properties make it an attractive candidate for further exploration and development across multiple disciplines. As research continues to advance our understanding of this compound's potential uses and mechanisms of action, it is likely that new applications will emerge, further solidifying its importance in scientific research.
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